molecular formula C26H33N3O2S B11285312 2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide

2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B11285312
M. Wt: 451.6 g/mol
InChI Key: VOAOHBXFUWMTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps, starting with the preparation of the indole core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis may involve the use of palladium-catalyzed coupling reactions, thiolation, and amide formation under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential in the industrial setting .

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. This can result in various biological outcomes, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-((anilinocarbothioyl)amino)phenyl)thio)-N-(4-butylphenyl)acetamide
  • 2-((4-(anilinocarbothioyl)amino)phenyl)thio)-N-(3,4-dimethylphenyl)acetamide
  • 2-((2-aminophenyl)thio)-N-(4-butylphenyl)acetamide

Uniqueness

2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide is unique due to its specific structural features, such as the combination of an indole core with a butylphenyl group and a diethylacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

Molecular Formula

C26H33N3O2S

Molecular Weight

451.6 g/mol

IUPAC Name

2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-diethylacetamide

InChI

InChI=1S/C26H33N3O2S/c1-4-7-10-20-13-15-21(16-14-20)27-25(30)19-32-24-17-29(18-26(31)28(5-2)6-3)23-12-9-8-11-22(23)24/h8-9,11-17H,4-7,10,18-19H2,1-3H3,(H,27,30)

InChI Key

VOAOHBXFUWMTOU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.